molecular formula C10H18O4 B1502230 Dimethyl (2-methylbutyl)malonate CAS No. 59107-99-2

Dimethyl (2-methylbutyl)malonate

Cat. No.: B1502230
CAS No.: 59107-99-2
M. Wt: 202.25 g/mol
InChI Key: NYHSCTJAXMPYJG-UHFFFAOYSA-N
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Description

Dimethyl (2-methylbutyl)malonate is an organic compound with the chemical formula C12H22O4. It is a colorless to pale yellow liquid with a fruity aroma . This compound is a derivative of malonic acid and is used in various chemical syntheses and industrial applications.

Preparation Methods

Dimethyl (2-methylbutyl)malonate is typically prepared by reacting diethyl malonate with 2-methylbutanol . The synthetic route involves the following steps:

    Deprotonation: Diethyl malonate is deprotonated using a weak base to form an enolate.

    Alkylation: The enolate undergoes an S_N2 reaction with 2-methylbutyl halide to form the alkylated product.

    Ester Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Decarboxylation: The carboxylic acid undergoes decarboxylation to form the final product.

Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis .

Chemical Reactions Analysis

Dimethyl (2-methylbutyl)malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl (2-methylbutyl)malonate involves its ability to undergo nucleophilic substitution and other reactions. It can act as a substrate for enzymes that catalyze ester hydrolysis and decarboxylation. The molecular targets and pathways involved include metabolic enzymes and pathways related to carboxylic acid and ester metabolism .

Properties

IUPAC Name

dimethyl 2-(2-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHSCTJAXMPYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675471
Record name Dimethyl (2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59107-99-2
Record name Dimethyl (2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-(2-METHYLBUTYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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